3-[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring an indole-thiazolidinone hybrid scaffold with a bromine atom, an allyl group, and a propanoic acid side chain. Its molecular formula is C₁₇H₁₃BrN₂O₄S₂, with a molecular weight of 453.33 g/mol and a logP value of 2.3658, indicating moderate lipophilicity .
Properties
IUPAC Name |
3-[(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4S2/c1-2-6-19-11-4-3-9(18)8-10(11)13(15(19)23)14-16(24)20(17(25)26-14)7-5-12(21)22/h2-4,8H,1,5-7H2,(H,21,22)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIRQPJKWVOGKM-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.23 g/mol. It features a thiazolidinone ring, an indole moiety, and a propanoic acid side chain, which contribute to its diverse biological activities.
Structural Representation
| Component | Description |
|---|---|
| Indole Moiety | A bicyclic structure known for various biological activities. |
| Thiazolidinone Ring | Associated with anti-inflammatory and anticancer properties. |
| Propanoic Acid Side Chain | May enhance solubility and bioavailability. |
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, Mannich bases derived from indole structures have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
- DNA Interference : Some derivatives have been shown to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .
- Cell Membrane Disruption : Alkylation of cellular thiols may disrupt mitochondrial function and promote ATP leakage .
- Enzyme Inhibition : Compounds may act as enzyme inhibitors or receptor ligands, altering metabolic pathways in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Mannich bases have been documented to possess antibacterial and antifungal activities, making them candidates for further exploration in treating infections .
Anti-inflammatory Properties
Thiazolidinone derivatives are known for their anti-inflammatory effects. The presence of the thiazolidinone ring in the compound may contribute to this activity by modulating inflammatory pathways in the body.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of various indole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to our compound exhibited IC50 values below 10 μM against WiDr colon cancer cells, highlighting their potency as anticancer agents .
Study 2: Antimicrobial Screening
In another investigation, several Mannich bases were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that these compounds could be developed into effective antimicrobial agents .
Comparison with Similar Compounds
Structural Variations
The target compound belongs to a family of indole-thiazolidinone derivatives. Key structural analogs and their differences are summarized below:
Key Observations:
- Bromine vs.
- Allyl Group: The allyl substituent (vs.
- Propanoic Acid Chain: Common to all analogs, this group likely contributes to solubility and electrostatic interactions via deprotonation at physiological pH .
Physicochemical Properties
- Lipophilicity: The target compound’s logP (2.3658) is higher than the chloro analog (, ~1.5 estimated) due to bromine’s hydrophobic contribution .
- Polar Surface Area (PSA): The target compound’s PSA (60.795 Ų) aligns with typical values for cell-permeable molecules, though the allyl group may reduce solubility compared to smaller substituents .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | +20% efficiency |
| Solvent | Glacial Acetic Acid | Prevents byproducts |
| Reaction Time | 3–4 hours | Balances completion vs. degradation |
How should researchers characterize this compound’s purity and structural integrity?
- Spectroscopic Methods :
- 1H/13C NMR : Confirm Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for indole protons; δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z ~525 (calculated for C₂₁H₁₅BrN₂O₄S₂) .
- Elemental Analysis : Ensure <0.5% deviation from theoretical C/H/N/S values .
What are the critical stability considerations for storage and handling?
- Light Sensitivity : Degrades under UV exposure; store in amber vials at –20°C .
- Solubility : Limited aqueous solubility (≤1 mg/mL in PBS); use DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .
Advanced Research Questions
How does the bromo-allyl substituent influence biological activity compared to analogs?
- Structure-Activity Relationship (SAR) :
- The 5-bromo group enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinases) .
- Allyl substituents increase membrane permeability (logP ~2.8) compared to methyl/benzyl analogs (logP ~3.5) .
- Comparative Data :
- IC₅₀ : 0.8 µM (this compound) vs. 2.3 µM (5-chloro analog) in kinase inhibition assays .
Q. Table 2: SAR of Key Substituents
| Substituent | Target Affinity (nM) | Solubility (mg/mL) |
|---|---|---|
| 5-Bromo | 120 ± 15 | 0.9 |
| 5-Chloro | 450 ± 30 | 1.2 |
| Allyl vs. Benzyl | 2x higher selectivity | 1.5x lower logP |
What mechanistic insights explain contradictory results in enzyme inhibition assays?
- Redox Sensitivity : The thioxo group (–S–) undergoes oxidation to sulfoxide (–SO–) under aerobic conditions, reducing target binding by ~40% .
- pH-Dependent Activity : Protonation of the propanoic acid moiety at pH <6.5 disrupts hydrogen bonding with catalytic lysine residues .
- Validation Strategy :
How can researchers resolve discrepancies in reported cytotoxicity profiles?
- Metabolic Interference : The compound inhibits CYP3A4 (IC₅₀ = 5 µM), altering pharmacokinetics in hepatocyte models .
- Cell Line Variability :
- Apoptosis Induction : EC₅₀ = 8 µM in HCT-116 vs. >20 µM in HEK-293, likely due to p53 status differences .
- Mitigation : Use isogenic cell lines and normalize data to ROS levels (measured via DCFDA assay) .
What advanced analytical methods validate its interaction with DNA or proteins?
- Surface Plasmon Resonance (SPR) : KD = 12 nM for Bcl-2 binding .
- ITC (Isothermal Titration Calorimetry) : ΔH = –18 kcal/mol, indicating strong hydrophobic interactions .
- Molecular Dynamics Simulations : Predict stable binding to the ATP pocket of PI3Kα (RMSD <2.0 Å over 100 ns) .
Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
